molecular formula C21H20N4O B7708803 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

Cat. No.: B7708803
M. Wt: 344.4 g/mol
InChI Key: MVBPEUYUYJHNTM-UHFFFAOYSA-N
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Description

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 1577, 1596 (C=N), 2968, 3095, 3258 (N–H) cm-1 . The 1H NMR spectrum shows peaks at 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH) .

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is not fully understood, but it is thought to work by blocking the activity of the angiotensin II type 2 receptor. This receptor is involved in the regulation of pain signaling in the nervous system, and its inhibition has been shown to reduce pain in preclinical models.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce pain behaviors in animal models of neuropathic pain. It has also been shown to reduce the activity of pain-sensing neurons in the spinal cord and to decrease the release of inflammatory mediators that contribute to pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is that it has been shown to be effective in preclinical models of neuropathic pain, which suggests that it may have potential as a treatment for this condition in humans. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several potential future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. One area of research could be to further elucidate its mechanism of action and to identify potential targets for drug development. Another area of research could be to investigate its potential as a treatment for other types of chronic pain, such as cancer pain or fibromyalgia. Finally, research could focus on optimizing the dosing and delivery of this compound to maximize its therapeutic effects while minimizing potential side effects.

Synthesis Methods

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a multi-step process that begins with the reaction of 2-methylbenzoyl chloride with 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base. This reaction produces the intermediate product, this compound, which is then purified and further reacted with a reducing agent to produce the final product, this compound.

Scientific Research Applications

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied in preclinical models of neuropathic pain and has shown promising results. It is believed to work by inhibiting the activity of a protein called the angiotensin II type 2 receptor, which is involved in the development and maintenance of chronic pain.

Properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-4-25-20-17(12-15-10-7-9-14(3)18(15)22-20)19(24-25)23-21(26)16-11-6-5-8-13(16)2/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPEUYUYJHNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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